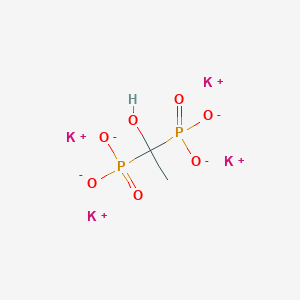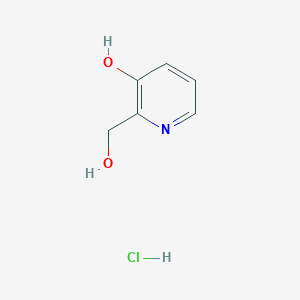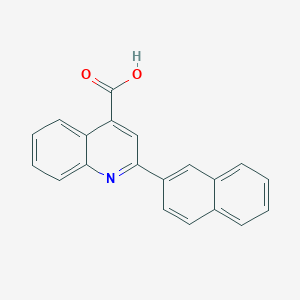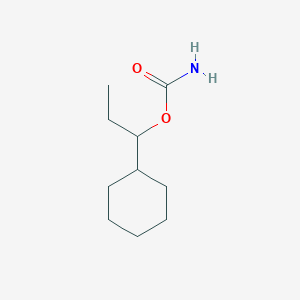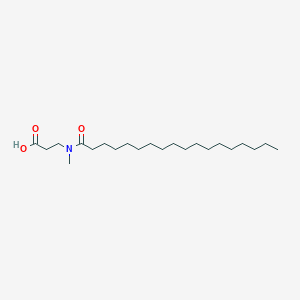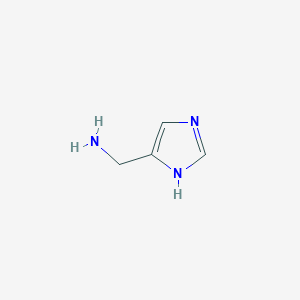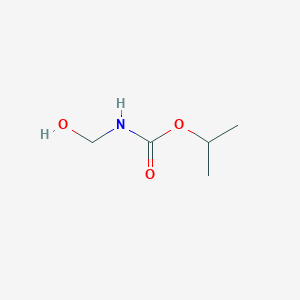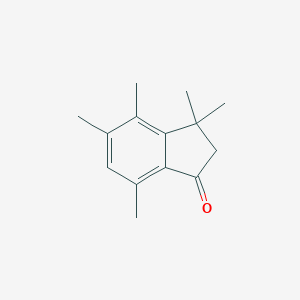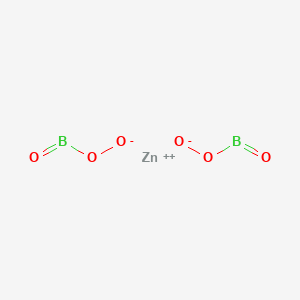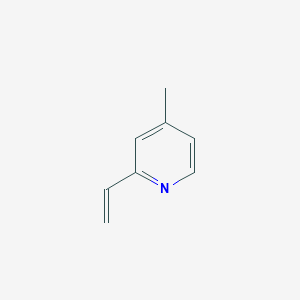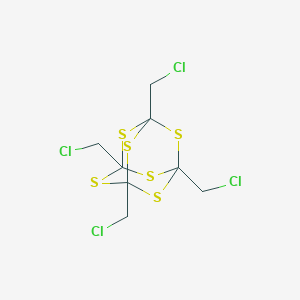![molecular formula C23H22N2O2 B081836 N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide) CAS No. 13145-01-2](/img/structure/B81836.png)
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide), commonly known as PDP, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PDP is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of PDP involves the formation of a covalent bond between the two amino acid residues in a protein. This covalent bond stabilizes the protein structure and prevents its degradation. The cross-linking of proteins by PDP can also affect their biological activity and function. PDP has been shown to inhibit the activity of some enzymes by cross-linking their active sites.
Efectos Bioquímicos Y Fisiológicos
PDP has been shown to have various biochemical and physiological effects. It has been shown to stabilize the structure of proteins and prevent their degradation. PDP can also affect the biological activity of proteins and enzymes. In addition, PDP has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PDP in lab experiments include its ability to stabilize the structure of proteins, prevent their degradation, and affect their biological activity. PDP is also relatively easy to synthesize and purify. However, there are some limitations to using PDP in lab experiments. PDP can cross-link multiple amino acid residues in a protein, which can affect its biological activity and function. In addition, the cross-linking of proteins by PDP can be irreversible, which can limit its use in some experiments.
Direcciones Futuras
There are many future directions for the use of PDP in scientific research. One direction is the development of new methods for the selective cross-linking of proteins. Another direction is the use of PDP in the study of protein dynamics and conformational changes. PDP can also be used in the development of new drugs and therapeutics that target specific proteins and enzymes. Finally, the use of PDP in the study of protein-protein interactions and signaling pathways is an area of active research.
Conclusion:
In conclusion, PDP is a chemical compound used in scientific research as a cross-linking agent for proteins and other biomolecules. It has various biochemical and physiological effects and has been shown to have anti-inflammatory and antioxidant properties. The advantages of using PDP in lab experiments include its ability to stabilize the structure of proteins and affect their biological activity. However, there are some limitations to using PDP in lab experiments, such as the irreversible cross-linking of proteins. There are many future directions for the use of PDP in scientific research, including the development of new methods for the selective cross-linking of proteins and the study of protein dynamics and conformational changes.
Métodos De Síntesis
The synthesis of PDP involves the reaction of 4,4'-diaminodiphenylmethane with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield PDP. The purity of the synthesized PDP can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
PDP is widely used in scientific research as a cross-linking agent for proteins and other biomolecules. It has been used to study the structure and function of proteins, DNA, and RNA. PDP can covalently cross-link two amino acid residues in a protein, thereby stabilizing the protein structure and preventing its degradation. This property of PDP has been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.
Propiedades
Número CAS |
13145-01-2 |
|---|---|
Nombre del producto |
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide) |
Fórmula molecular |
C23H22N2O2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[4-[(4-acetamidophenyl)-phenylmethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-16(26)24-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,23H,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
OPJRKWVQWFDDIY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
Otros números CAS |
13145-01-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



